molecular formula C30H33ClN2O2RuS B155090 RuCl[(R,R)-Tsdpen](mesitylene) CAS No. 174813-82-2

RuCl[(R,R)-Tsdpen](mesitylene)

Cat. No.: B155090
CAS No.: 174813-82-2
M. Wt: 622.2 g/mol
InChI Key: XBNBOGZUDCYNOJ-AGEKDOICSA-M
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Description

RuCl[(R,R)-Tsdpen](mesitylene), also known as RuCl[(R,R)-Tsdpen](mesitylene), is a useful research compound. Its molecular formula is C30H33ClN2O2RuS and its molecular weight is 622.2 g/mol. The purity is usually 95%.
The exact mass of the compound [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality RuCl[(R,R)-Tsdpen](mesitylene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RuCl[(R,R)-Tsdpen](mesitylene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

174813-82-2

Molecular Formula

C30H33ClN2O2RuS

Molecular Weight

622.2 g/mol

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1

InChI Key

XBNBOGZUDCYNOJ-AGEKDOICSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].CC1=CC(=CC(=C1)C)C.Cl[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].CC1=CC(=CC(=C1)C)C.Cl[Ru+2]

Pictograms

Health Hazard

Synonyms

[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]ruthenium;  [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethy

Origin of Product

United States

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